molecular formula C8H10N2O2 B2903905 N-(3-aminophenyl)-2-hydroxyacetamide CAS No. 82099-55-6

N-(3-aminophenyl)-2-hydroxyacetamide

Cat. No.: B2903905
CAS No.: 82099-55-6
M. Wt: 166.18
InChI Key: BIYQLXLSSLKTNE-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-hydroxyacetamide is an acetamide derivative characterized by a hydroxy group on the acetamide moiety and an amino group at the meta position of the phenyl ring. This structure confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity and solubility in polar solvents.

Properties

IUPAC Name

N-(3-aminophenyl)-2-hydroxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6-2-1-3-7(4-6)10-8(12)5-11/h1-4,11H,5,9H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYQLXLSSLKTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82099-55-6
Record name N-(3-aminophenyl)-2-hydroxyacetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-2-hydroxyacetamide typically involves the reaction of 3-aminophenylamine with 2-hydroxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles in the presence of a base.

Major Products Formed

    Oxidation: N-(3-aminophenyl)-2-oxoacetamide.

    Reduction: N-(3-aminophenyl)-2-aminoacetamide.

    Substitution: Depending on the electrophile used, various substituted derivatives can be formed.

Scientific Research Applications

N-(3-aminophenyl)-2-hydroxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N-(3-aminophenyl)-2-hydroxyacetamide exerts its effects depends on its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the phenyl ring and acetamide group significantly influence melting points, solubility, and reactivity. Key comparisons include:

Compound Name Substituents Melting Point (°C) Yield (%) Key Structural Features
N-(3-Aminophenyl)-2-hydroxyacetamide -NH₂ (meta), -OH Not reported Not reported Dual H-bond donors (NH₂, OH)
N-(3-Chlorophenyl)-2-hydroxyacetamide -Cl (meta), -OH Not reported Not reported Electron-withdrawing Cl enhances acidity
N-(3,5-Dichlorophenyl)-2-hydroxyacetamide (3o) -Cl (meta, para), -OH 72–74 82 Increased hydrophobicity
N-(4-Methoxyphenyl)-2-hydroxyacetamide (3j) -OCH₃ (para), -OH 102–104 92 Electron-donating OCH₃ increases solubility
N-(3-Nitrophenyl)-2-chloroacetamide -NO₂ (meta), -Cl Not reported Not reported Strong electron-withdrawing NO₂ affects reactivity

Key Observations :

  • Electron-donating groups (e.g., -OCH₃) correlate with higher melting points (102–104°C) and yields (92%) due to improved crystallinity .
  • Halogen substituents (e.g., -Cl) reduce yields (82% for 3o) and lower melting points, likely due to steric and electronic effects .

Structural and Conformational Differences

Crystallographic studies reveal that substituent positioning affects molecular conformation and intermolecular interactions:

  • In 2-chloro-N-(3-methylphenyl)acetamide , the N–H bond adopts a syn conformation relative to the meta-methyl group, fostering intermolecular N–H⋯O hydrogen bonds along the a-axis .
  • In contrast, 2-chloro-N-(3-nitrophenyl)acetamide exhibits an anti conformation due to steric clashes with the nitro group, altering crystal packing .
  • For this compound, the dual H-bond donors (-NH₂ and -OH) likely promote extended hydrogen-bond networks, enhancing thermal stability compared to mono-substituted analogs.

Biological Activity

N-(3-Aminophenyl)-2-hydroxyacetamide, also known as 3-amino-2-hydroxy-N-phenylacetamide, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol
  • SMILES Notation : C1=CC(=CC(=C1)NC(=O)CO)N
  • InChI : InChI=1S/C8H10N2O2/c9-6-2-1-3-7(4-6)10-8(12)5-11/h1-4,11H,5

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The hydroxyl group in the molecule can participate in hydrogen bonding, enhancing its affinity for target proteins. This compound has been investigated for its potential role as a biochemical probe to study enzyme activities and protein interactions, particularly in the context of anti-inflammatory and anticancer activities .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Its structural similarity to other bioactive compounds suggests potential efficacy against various cancer cell lines. For instance, studies have shown that derivatives of similar compounds exhibit cytotoxic effects on human cancer cells, indicating that this compound could be explored for similar applications .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity may be beneficial in treating conditions characterized by chronic inflammation .

In Vitro Studies

  • Cytotoxicity Assays : this compound was subjected to cytotoxicity assays using various human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .
  • Enzyme Interaction Studies : The compound has been tested for its ability to inhibit specific enzymes involved in inflammatory processes. Preliminary results show significant inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammation.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
N-(4-Cyanophenyl)-2-hydroxyacetamideAnticancerHigher activity against certain cancer types
N-(3-Cyanophenyl)-2-hydroxyacetamideAnti-inflammatorySignificant COX inhibition
N-(3-Aminophenyl)-2-oxoacetamideCytotoxicityEffective against multiple cancer cell lines

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